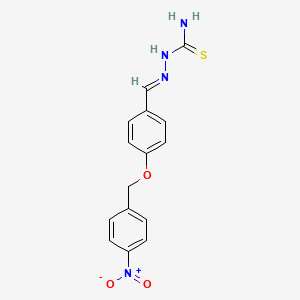
4-(4-Nitrobenzyloxy)benzaldehyde thiosemicarbazide
Übersicht
Beschreibung
4-(4-Nitrobenzyloxy)benzaldehyde thiosemicarbazide is a chemical compound with the molecular formula C15H14N4O3S . It is derived from 4-(4-Nitrobenzyloxy)benzaldehyde, which has the molecular formula C14H11NO4 .
Synthesis Analysis
Thiosemicarbazones are compounds obtained by the reaction of thiosemicarbazide with aldehydes and ketones . The general synthetic procedure for thiosemicarbazones involves adding thiosemicarbazide to a solution of benzaldehyde derivatives in warm ethanol, with a few drops of acetic acid. The reaction mixture is stirred at room temperature for several hours .
Molecular Structure Analysis
The molecular weight of this compound is 330.36 . The parent compound, 4-(4-Nitrobenzyloxy)benzaldehyde, has a molecular weight of 257.248 .
Wirkmechanismus
The mechanism of action of 4-(4-Nitrobenzyloxy)benzaldehyde thiosemicarbazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to DNA damage and ultimately cell death. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of enzymes involved in DNA synthesis and repair. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-Nitrobenzyloxy)benzaldehyde thiosemicarbazide is its ability to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of this compound is its cytotoxic effects on healthy cells, which may limit its use in clinical settings.
Zukünftige Richtungen
Future research on 4-(4-Nitrobenzyloxy)benzaldehyde thiosemicarbazide could focus on its potential use as a chemotherapeutic agent or antibiotic. Additionally, further studies could investigate the mechanism of action of this compound and its effects on healthy cells. Another area of future research could be the development of analogs of this compound with improved efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrobenzyloxy)benzaldehyde thiosemicarbazide has been studied for its potential use in cancer treatment. Research has shown that this compound has cytotoxic effects on cancer cells, making it a potential chemotherapeutic agent. Additionally, this compound has been studied for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-15(23)18-17-9-11-3-7-14(8-4-11)22-10-12-1-5-13(6-2-12)19(20)21/h1-9H,10H2,(H3,16,18,23)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEFVHNRALWAIQ-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2,4-Dimethylphenoxy)propyl]piperazine](/img/structure/B3135556.png)
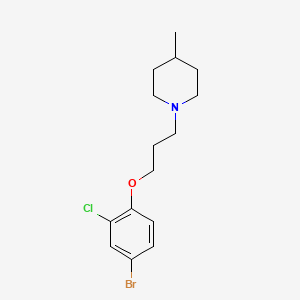
![1-[4-(2-Chlorophenoxy)butyl]piperazine](/img/structure/B3135567.png)

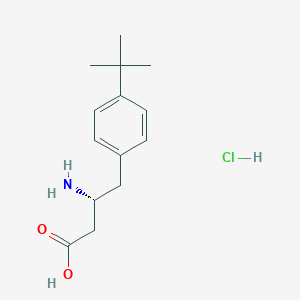
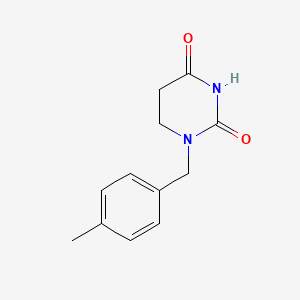
![4-[(4-Phenylpiperazin-1-YL)methyl]aniline](/img/structure/B3135616.png)
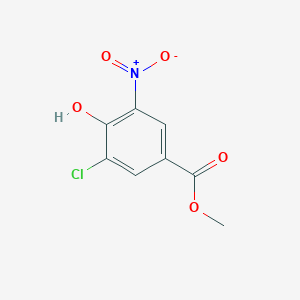
![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)
![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)

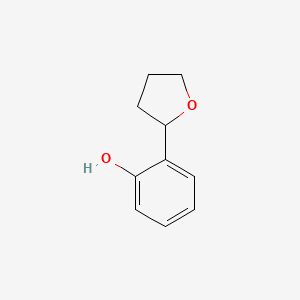
![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)
